ARA290

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

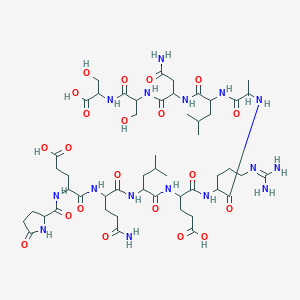

5-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[(1-carboxy-2-hydroxyethyl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxo-4-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H84N16O21/c1-22(2)17-30(47(84)65-32(19-36(53)71)48(85)66-33(20-68)49(86)67-34(21-69)50(87)88)63-40(77)24(5)57-41(78)25(7-6-16-56-51(54)55)59-43(80)29(11-15-39(75)76)62-46(83)31(18-23(3)4)64-45(82)27(8-12-35(52)70)60-44(81)28(10-14-38(73)74)61-42(79)26-9-13-37(72)58-26/h22-34,68-69H,6-21H2,1-5H3,(H2,52,70)(H2,53,71)(H,57,78)(H,58,72)(H,59,80)(H,60,81)(H,61,79)(H,62,83)(H,63,77)(H,64,82)(H,65,84)(H,66,85)(H,67,86)(H,73,74)(H,75,76)(H,87,88)(H4,54,55,56) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTIQQBMSJTRBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCC(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H84N16O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1257.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ARA290 and the Innate Repair Receptor: A Technical Guide to a Novel Tissue-Protective Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARA290, a synthetic 11-amino acid peptide derived from the structure of erythropoietin (EPO), represents a significant advancement in the field of tissue protection and repair. Unlike its parent molecule, this compound is non-erythropoietic and exerts its therapeutic effects through selective activation of the Innate Repair Receptor (IRR). This interaction triggers a cascade of intracellular signaling events that collectively suppress inflammation, inhibit apoptosis, and promote tissue regeneration. This technical guide provides an in-depth overview of the this compound-IRR axis, including its molecular mechanism of action, downstream signaling pathways, and a summary of key preclinical and clinical findings. Detailed experimental protocols for studying this interaction and its consequences are also provided to facilitate further research and development in this promising therapeutic area.

Introduction to this compound and the Innate Repair Receptor

This compound, also known as cibinetide, is a peptide engineered to mimic the three-dimensional structure of the helix-B domain of EPO. This design confers selectivity for the Innate Repair Receptor (IRR), a heterodimeric receptor complex composed of the erythropoietin receptor (EPOR) and the β-common receptor (βcR or CD131)[1][2][3][4][5]. The IRR is typically expressed at low levels in healthy tissues but is upregulated in response to injury, inflammation, or metabolic stress[1][4][6]. This targeted expression profile makes the this compound-IRR interaction a highly specific mechanism for promoting tissue repair at sites of damage. While a precise dissociation constant (Kd) for the this compound-IRR interaction is not publicly available, it is characterized as a high-affinity and selective binding[7].

Molecular Mechanism of Action and Signaling Pathways

Upon binding of this compound to the IRR, a conformational change in the receptor complex initiates a series of intracellular signaling cascades. The primary pathways implicated in the therapeutic effects of this compound are the JAK2/STAT, PI3K/Akt, and the inhibition of the NF-κB pathways.

JAK2/STAT Pathway

Activation of the IRR leads to the phosphorylation and activation of Janus kinase 2 (JAK2). Activated JAK2, in turn, phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. Phosphorylated STATs dimerize and translocate to the nucleus, where they modulate the transcription of genes involved in cell survival and anti-inflammatory responses[2].

PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is another critical downstream effector of this compound-IRR activation. This pathway is pivotal in promoting cell survival by inhibiting pro-apoptotic proteins and enhancing the expression of anti-apoptotic factors. Activated Akt also contributes to tissue repair and regeneration processes[2].

Inhibition of NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that orchestrates the inflammatory response by promoting the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound, through IRR activation, has been shown to inhibit the NF-κB signaling pathway, leading to a significant reduction in the production of these inflammatory mediators[8][9].

Caption: this compound-IRR Signaling Pathways. (Within 100 characters)

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of this compound.

Table 1: Preclinical Dose-Response of this compound in a Rat Spared Nerve Injury (SNI) Model

| This compound Dose (µg/kg) | Reduction in Mechanical Allodynia | Reduction in Cold Allodynia | Reference |

| 3 | Not significant | Significant up to 20 weeks | [6] |

| 10 | Not significant | Significant up to 20 weeks | [6] |

| 30 | Significant (P = 0.049) | Significant up to 20 weeks | [6][8] |

| 60 | Significant (P = 0.001) | Significant up to 20 weeks | [6][8] |

Table 2: Summary of Phase 2 Clinical Trial Data for this compound

| Indication | This compound Dose | Duration | Key Outcome Measures | Results | Reference |

| Sarcoidosis-associated Small Fiber Neuropathy | 2 mg (IV, 3x/week) | 4 weeks | Small Fiber Neuropathy Screening List (SFNSL) score | Significant improvement vs. placebo (Δ -11.5 vs. Δ -2.9) | [10] |

| Sarcoidosis-associated Small Fiber Neuropathy | 4 mg (SC, daily) | 28 days | Corneal Nerve Fiber Density (CNFD) | Significant increase in corneal nerve fiber area vs. placebo | [11] |

| Type 2 Diabetes with Painful Neuropathy | 4 mg (SC, daily) | 28 days | PainDetect questionnaire score | Significant improvement vs. placebo (Δ -3.3 vs. Δ -1.1) | [12] |

| Type 2 Diabetes with Painful Neuropathy | 4 mg (SC, daily) | 56 days (28-day treatment + 28-day follow-up) | Hemoglobin A1c (HbA1c) | Significant improvement | [12] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound and the IRR are provided below.

Spared Nerve Injury (SNI) Model in Rats

This model is used to induce neuropathic pain to study the analgesic effects of compounds like this compound.

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a cocktail of ketamine/xylazine).

-

Incision: Make a small incision on the lateral side of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

-

Ligation and Transection: Tightly ligate the common peroneal and tibial nerves with a silk suture. Transect the nerves distal to the ligation, removing a small section of the distal nerve stump. The sural nerve is left intact.

-

Closure: Suture the muscle and skin layers.

-

Behavioral Testing: Assess mechanical allodynia using von Frey filaments and thermal hyperalgesia using a plantar test apparatus at baseline and various time points post-surgery.

Western Blot for Phosphorylated Signaling Proteins (p-JAK2, p-STAT3, p-Akt)

This protocol is for detecting the activation of key signaling molecules downstream of IRR.

-

Cell Culture and Treatment: Culture appropriate cells (e.g., endothelial cells, neurons) and treat with this compound at various concentrations and time points.

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-JAK2, p-STAT3, or p-Akt overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization: Strip the membrane and re-probe with antibodies for total JAK2, STAT3, or Akt, and a loading control (e.g., GAPDH or β-actin) for normalization.

Caption: Western Blot Experimental Workflow. (Within 100 characters)

NF-κB Luciferase Reporter Assay

This assay quantifies the inhibitory effect of this compound on NF-κB activation.

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transiently transfect with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase).

-

Compound Treatment: Treat the transfected cells with this compound at various concentrations for a predetermined time.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α, for a specified duration.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage of inhibition of NF-κB activity by this compound compared to the stimulated control.

Conclusion

The selective activation of the Innate Repair Receptor by this compound presents a promising and targeted therapeutic strategy for a variety of conditions characterized by inflammation and tissue damage. The data summarized in this guide highlight the potent anti-inflammatory, anti-apoptotic, and tissue-reparative effects of this compound, which are mediated through the JAK2/STAT and PI3K/Akt signaling pathways, and the inhibition of NF-κB. The provided experimental protocols offer a framework for researchers to further investigate the intricate mechanisms of the this compound-IRR interaction and to explore its full therapeutic potential in drug development. Further research, particularly in defining the precise binding kinetics and exploring long-term efficacy and safety in larger clinical trials, will be crucial in translating the promise of this compound into novel therapies for patients in need.

References

- 1. Targeting the innate repair receptor to treat neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptidesciences.com [peptidesciences.com]

- 3. researchgate.net [researchgate.net]

- 4. ARA 290, a Nonerythropoietic Peptide Engineered from Erythropoietin, Improves Metabolic Control and Neuropathic Symptoms in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Delayed Administration of Pyroglutamate Helix B Surface Peptide (pHBSP), a Novel Nonerythropoietic Analog of Erythropoietin, Attenuates Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. swolverine.com [swolverine.com]

- 9. ARA 290, a peptide derived from the tertiary structure of erythropoietin, produces long-term relief of neuropathic pain coupled with suppression of the spinal microglia response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy ARA-290 Peptide for Research Use | Wholesale Pricing [regenpracticesolutions.com]

- 11. Chapter - Therapeutic Effects of Pyroglutamate Helix B Surface Peptide (pHBSP) in Disease | Bentham Science [benthamscience.com]

- 12. Frontiers | A small erythropoietin derived non-hematopoietic peptide reduces cardiac inflammation, attenuates age associated declines in heart function and prolongs healthspan [frontiersin.org]

Preclinical Efficacy of ARA290 in Diabetic Neuropathy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by progressive nerve damage that leads to pain, sensory loss, and autonomic dysfunction. Current therapeutic strategies are largely symptomatic and do not address the underlying pathology of nerve degeneration. ARA290, a novel 11-amino acid peptide derived from the structure of erythropoietin (EPO), has emerged as a promising therapeutic candidate. Unlike EPO, this compound is non-erythropoietic and exerts its tissue-protective effects through selective activation of the Innate Repair Receptor (IRR).[1][2] This document provides a comprehensive technical overview of the preclinical studies of this compound in the context of diabetic neuropathy, focusing on its mechanism of action, experimental validation in animal models, and key quantitative outcomes.

Mechanism of Action: The Innate Repair Receptor (IRR) Pathway

This compound's therapeutic effects are mediated through its interaction with the Innate Repair Receptor (IRR), a heterodimeric receptor complex composed of the EPO receptor (EPOR) and the β-common receptor (CD131).[3][4] Under conditions of tissue injury or metabolic stress, the expression of the IRR is upregulated.[2] The binding of this compound to the IRR initiates a cascade of intracellular signaling events that collectively promote tissue repair and reduce inflammation.

The primary downstream effects of this compound-mediated IRR activation include:

-

Anti-inflammatory Signaling: this compound has been shown to suppress pro-inflammatory signaling pathways. A key mechanism is the inhibition of the NF-κB (Nuclear Factor kappa B) pathway, a central regulator of inflammation.[4] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α (Tumor Necrosis Factor-alpha).[3] Additionally, in a model of nerve injury, this compound has been demonstrated to inhibit the activation of the NLRP3 inflammasome in Schwann cells, further contributing to its anti-inflammatory profile.[4]

-

Pro-survival and Pro-regenerative Signaling: Activation of the IRR by this compound is thought to engage pro-survival pathways, such as the JAK2/STAT3 and PI3K/Akt pathways, which are critical for cell survival and proliferation. While direct preclinical evidence in diabetic neuropathy models is still emerging, these pathways are known to be activated by other tissue-protective cytokines and play a crucial role in neuronal survival and neurite outgrowth.

-

Nerve Regeneration: Preclinical studies suggest that this compound stimulates the regrowth of damaged nerve fibers.[1] This is evidenced by improvements in neuritic dystrophy and increased nerve fiber density in animal models.[5]

Below is a diagram illustrating the proposed signaling pathway of this compound.

Preclinical Animal Models and Experimental Protocols

The efficacy of this compound in diabetic neuropathy has been evaluated in several well-established animal models. These models aim to replicate the key pathological features of the human disease, including hyperglycemia, nerve fiber damage, and sensory deficits.

Akita (Ins2Akita) Mouse Model

The Akita mouse is a genetic model of type 1 diabetes that develops spontaneous hyperglycemia due to a mutation in the insulin (B600854) 2 gene.[4] These mice exhibit progressive autonomic and sensory neuropathy.

-

Experimental Protocol:

-

Animals: Male Akita mice.

-

Diabetes Induction: Spontaneous onset of diabetes at 3-4 weeks of age.[4]

-

Treatment: In one key study, this compound was administered for 7 weeks, commencing at 4 months of diabetes.[4] The precise dosage and route of administration in this specific study require further clarification from the source material.

-

Outcome Measures: Assessment of neuritic dystrophy in sympathetic ganglia.

-

Streptozotocin (STZ)-Induced Diabetic Rat Model

The STZ-induced diabetic rat is a widely used model of type 1 diabetes. STZ is a chemical that is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia. This model develops features of both sensory and motor neuropathy.

-

Experimental Protocol:

-

Animals: Wistar or Sprague-Dawley rats.

-

Diabetes Induction: A single intraperitoneal or intravenous injection of STZ (typically 40-65 mg/kg). Diabetes is confirmed by measuring blood glucose levels.

-

Treatment: Details of specific this compound treatment protocols, including dose, frequency, and duration, in STZ-induced diabetic neuropathy studies are not extensively detailed in the currently available literature and require further investigation.

-

Outcome Measures: Nerve conduction velocity (NCV), mechanical allodynia, thermal hyperalgesia, and nerve fiber morphology.

-

Spared Nerve Injury (SNI) Rat Model

While not a direct model of diabetic neuropathy, the SNI model is a robust model of neuropathic pain that is used to assess the analgesic properties of compounds. In this model, two of the three terminal branches of the sciatic nerve are transected, leading to persistent mechanical and cold allodynia.

-

Experimental Protocol:

-

Animals: Rats.

-

Injury Model: Spared nerve injury of the sciatic nerve.

-

Treatment: In one study, this compound was administered intraperitoneally at doses of 3, 10, 30, and 60 µg/kg on days 1, 3, 6, 8, and 10 post-injury.[6]

-

Outcome Measures: Mechanical and cold allodynia.

-

The following diagram illustrates a general experimental workflow for preclinical studies of this compound in diabetic neuropathy.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies of this compound in models relevant to diabetic neuropathy.

Table 1: Effect of this compound on Neuritic Dystrophy in Akita Mice

| Treatment Group | Duration of Treatment | Endpoint | Outcome | Reference |

| This compound | 7 weeks | Neuritic Dystrophy | 55-74% decrease compared to untreated diabetic mice | [4] |

Table 2: Effect of this compound on Mechanical and Cold Allodynia in Spared Nerve Injury (SNI) Rat Model

| Dose of this compound (µg/kg) | Treatment Schedule | Endpoint | Outcome | Reference |

| 3, 10, 30, 60 | Days 1, 3, 6, 8, 10 post-injury | Mechanical Allodynia | Dose-dependent reduction | [6] |

| 3, 10, 30, 60 | Days 1, 3, 6, 8, 10 post-injury | Cold Allodynia | Significant reduction at all doses | [6] |

Conclusion

Preclinical studies in various animal models of neuropathy provide compelling evidence for the therapeutic potential of this compound in treating diabetic neuropathy. Its unique mechanism of action, centered on the activation of the Innate Repair Receptor, offers a multifaceted approach by reducing inflammation, promoting neuronal survival, and stimulating nerve regeneration. The observed improvements in neuritic dystrophy and neuropathic pain behaviors in preclinical models are promising. However, to further solidify the preclinical evidence base, future studies should focus on generating robust quantitative data on key functional and structural endpoints, such as nerve conduction velocity and corneal nerve fiber density, in diabetic animal models. Elucidating the precise downstream signaling cascades activated by this compound in neuronal and glial cells under diabetic conditions will also be crucial for a complete understanding of its therapeutic effects. The existing preclinical data strongly support the continued investigation of this compound as a disease-modifying therapy for diabetic neuropathy.

References

- 1. ARA 290, a Nonerythropoietic Peptide Engineered from Erythropoietin, Improves Metabolic Control and Neuropathic Symptoms in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ARA 290, a Nonerythropoietic Peptide Engineered from Erythropoietin, Improves Metabolic Control and Neuropathic Symptoms in Patients with Type 2 Diabetes: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 3. Targeting the innate repair receptor to treat neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an alternative of erythropoietin, inhibits activation of NLRP3 inflammasome in schwann cells after sciatic nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of insulin and an erythropoietin-derived peptide (this compound) on established neuritic dystrophy and neuronopathy in Akita (Ins2 Akita) diabetic mouse sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

ARA290's Role in Modulating Neuroinflammation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of ARA290, a synthetic 11-amino acid peptide derived from erythropoietin (EPO), and its targeted role in the modulation of neuroinflammatory processes. This document details its mechanism of action, summarizes key experimental findings, and provides methodological insights for research applications.

Introduction: The Evolution from Erythropoietin to this compound

Erythropoietin (EPO) is a well-characterized hormone primarily responsible for stimulating red blood cell production.[1] Beyond this hematopoietic function, research has revealed EPO's significant tissue-protective and anti-inflammatory properties.[2] However, the therapeutic use of EPO for these effects is hampered by risks associated with increased red blood cell counts, such as hypertension and thrombosis.[2][3]

To address this limitation, this compound (also known as Cibinetide) was engineered.[4] It is a small peptide derived from the helix-B domain of the EPO molecule, designed specifically to retain the tissue-protective and anti-inflammatory actions while eliminating erythropoietic activity.[2][5] this compound accomplishes this by selectively activating the Innate Repair Receptor (IRR), which mediates healing and anti-inflammatory signaling, without engaging the classical EPO receptor homodimer responsible for red blood cell production.[6][7][8] This selective mechanism makes this compound a promising therapeutic candidate for conditions characterized by chronic inflammation and nerve damage.[9][10]

Mechanism of Action: The Innate Repair Receptor (IRR)

The primary mechanism of this compound is its selective binding to and activation of the Innate Repair Receptor (IRR).[7] The IRR is a heteromeric receptor complex that is typically upregulated in tissues under stress, injury, or inflammation.[8][11] It is composed of the EPO receptor (EPOR) subunit and the β-common receptor (βCR or CD131) subunit.[9][10][12]

Upon tissue injury, the IRR subunits are recruited to the cell surface and associate.[12] The binding of this compound to this complex initiates a cascade of intracellular signaling events that collectively shift the cellular environment from a pro-inflammatory, tissue-damaging state to one of healing and repair.[8][9] This activation is distinct from the EPO-EPOR homodimer signaling that drives erythropoiesis.[12] The signaling pathways activated by the IRR are crucial for mediating the anti-inflammatory and neuroprotective effects of this compound.

Signaling Pathways

Activation of the IRR by this compound triggers several downstream signaling pathways that are central to its modulatory effects on neuroinflammation.[8] Key pathways include:

-

Inhibition of NF-κB: The transcription factor NF-κB is a master regulator of inflammation, promoting the expression of pro-inflammatory cytokines. This compound-mediated IRR signaling leads to the inhibition of NF-κB activation, thereby reducing the production of key inflammatory mediators.[8]

-

Activation of JAK2/STAT3 and PI3K/Akt: These pathways are known to promote cell survival and inhibit apoptosis.[8] By activating these pro-survival signals, this compound protects neurons and other cells from inflammatory damage.

The diagram below illustrates the signaling cascade initiated by this compound.

Modulation of Neuroinflammation: Preclinical Evidence

Preclinical studies across various animal models of neuroinflammation and neuropathic pain have demonstrated the efficacy of this compound. These studies show that this compound can suppress the activation of key immune cells in the central nervous system, reduce pro-inflammatory cytokine levels, and alleviate symptoms.

Effects on Microglia and Astrocytes

In a spared nerve injury (SNI) model, this compound effectively suppressed the widespread microglial response in the spinal cord that occurs following nerve injury.[9] It also attenuated the upregulation of microglial (Iba-1) and astrocyte (GFAP) markers, indicating a reduction in glial cell activation which is a hallmark of neuroinflammation.[9] By dampening the activation of these innate immune cells, this compound helps to resolve the inflammatory state and promote a more favorable environment for nerve repair.[4][6]

Cytokine Profile Modulation

This compound treatment has been shown to significantly alter the cytokine environment from pro-inflammatory to anti-inflammatory. In a rat model of experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis, therapeutic administration of this compound suppressed the mRNA levels of pro-inflammatory cytokines including IL-1β, IL-17, TNF-α, and IFN-γ in the spinal cord.[13] Furthermore, it altered the T-cell balance, favoring the development of anti-inflammatory Th2 and regulatory T (Treg) cells while suppressing pro-inflammatory Th1 and Th17 cells.[13]

The table below summarizes quantitative data from key preclinical studies.

| Model / Condition | Species | This compound Dosage | Key Quantitative Outcomes | Reference |

| Experimental Autoimmune Encephalomyelitis (EAE) | Lewis Rat | 35, 70 µg/kg, daily IP | Significantly reduced clinical severity score; Suppressed spinal cord mRNA levels of IL-1β, IL-17, TNF-α, IFN-γ. | [13] |

| Spared Nerve Injury (SNI) | Mouse | Weekly IP injections | Effectively suppressed microglial response (Iba-1) and astrocyte activation (GFAP) in the spinal cord from week 2 to 20. | [9] |

| Spared Nerve Injury (SNI) | Mouse | Weekly IP injections | Produced effective and long-lasting relief of mechanical and cold allodynia. Effect was absent in β-common receptor knockout mice. | [9][10] |

| Inflammatory Neuritis | Rat | Not specified | Prevented the development of mechanical allodynia. | [14][15] |

| Alzheimer's-like Model | Mouse | Early systemic treatment | Modulated monocyte behavior and prevented disease-like progression. | [6] |

Clinical Evidence in Neuropathic Conditions

The therapeutic potential of this compound has been evaluated in human clinical trials, particularly for small fiber neuropathy (SFN) associated with sarcoidosis and type 2 diabetes. These studies provide evidence that this compound can improve symptoms and may promote nerve regeneration.

Sarcoidosis-Associated Small Fiber Neuropathy

In patients with sarcoidosis-associated SFN, this compound treatment has led to significant improvements in neuropathic symptoms and quality of life.[9] A Phase 2b trial showed that a 4 mg daily subcutaneous dose for 28 days resulted in a significant increase in corneal nerve fiber density, a non-invasive biomarker for small nerve fiber regeneration.[4]

Type 2 Diabetes-Associated Neuropathy

Similar positive outcomes were observed in patients with type 2 diabetes and painful neuropathy.[3] A 28-day course of 4 mg daily subcutaneous this compound resulted in a significant improvement in neuropathic symptoms as measured by the PainDetect questionnaire.[3] The treatment was also associated with an improved metabolic profile, including reductions in the cholesterol/HDL ratio and triglyceride levels.[3] In patients with significant initial nerve fiber loss, this compound treatment led to an increase in corneal nerve fiber density.[3][16]

The table below summarizes quantitative data from key clinical trials.

| Condition | Study Design | This compound Dosage | Key Quantitative Outcomes | Reference |

| Sarcoidosis-Associated SFN | Phase 2, Placebo-controlled | 2 mg IV, 3x weekly for 28 days | 42% of this compound patients had a >15 point reduction in SFNSL score vs 0% in placebo; Significant improvement in quality of life. | [9] |

| Sarcoidosis-Associated SFN | Phase 2b, Placebo-controlled | 4 mg SC, daily for 28 days | Significant increase in corneal nerve fiber area by 14% within the 4-week treatment period. | [4][9] |

| Sarcoidosis-Associated SFN | Not specified | Treatment over an extended period | 40% average reduction in pain scores; 30% improvement in quality of life. | [7] |

| Type 2 Diabetes with Neuropathy | Phase 2, Placebo-controlled | 4 mg SC, daily for 28 days | Mean improvement of 3.3 points on PainDetect score vs 1.1 for placebo (p=0.037); Maintained improvement to 4.2 points at day 56. | [3] |

| Type 2 Diabetes with Neuropathy | Phase 2, Placebo-controlled | 4 mg SC, daily for 28 days | Significant reduction in cholesterol/HDL ratio (p=0.039) and triglycerides (p=0.043). | [3] |

Key Experimental Protocols

Reproducible and standardized protocols are essential for studying the effects of this compound. Below are detailed methodologies for key preclinical models and clinical assessment techniques.

Preclinical Experimental Workflow

A typical preclinical study to evaluate this compound in a neuroinflammatory model follows a structured workflow from disease induction to endpoint analysis.

Experimental Autoimmune Encephalomyelitis (EAE) Model

-

Objective: To model CNS inflammation and demyelination characteristic of multiple sclerosis.

-

Induction: EAE is induced in susceptible rodent strains (e.g., Lewis rats, C57BL/6 mice).[13][17] A common method involves subcutaneous immunization with an emulsion of a myelin antigen, such as Myelin Oligodendrocyte Glycoprotein (MOG35-55), and Complete Freund's Adjuvant (CFA). This is followed by intraperitoneal injections of pertussis toxin to facilitate the entry of inflammatory cells into the CNS.[17]

-

This compound Administration: Therapeutic intervention typically begins at the onset of clinical signs (e.g., day 7 or 9 post-immunization). This compound is administered daily via intraperitoneal (IP) injection at specified doses (e.g., 35 or 70 µg/kg).[13]

-

Outcome Measures:

-

Clinical Scoring: Animals are monitored daily for clinical signs of disease (e.g., tail limpness, limb paralysis) and scored on a standardized scale (e.g., 0-5).

-

Histology: At the study endpoint, spinal cords are harvested, sectioned, and stained (e.g., with Hematoxylin & Eosin) to assess inflammatory cell infiltration.[13]

-

Immunohistochemistry (IHC): Staining for specific cell markers (e.g., Iba-1 for microglia, GFAP for astrocytes) to quantify glial activation.

-

Gene Expression Analysis: RNA is extracted from spinal cord tissue to measure mRNA levels of cytokines (e.g., TNF-α, IL-17) and other inflammatory mediators via real-time PCR.[13]

-

Spared Nerve Injury (SNI) Model of Neuropathic Pain

-

Objective: To induce a persistent state of neuropathic pain (allodynia, hyperalgesia) following peripheral nerve damage.[18][19]

-

Induction: Under anesthesia, the sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves) are exposed in one hind limb. The tibial and common peroneal nerves are ligated and transected, leaving the sural nerve intact.[20] This procedure results in measurable hypersensitivity in the paw region innervated by the intact sural nerve.

-

This compound Administration: Treatment can be prophylactic (before or at the time of injury) or therapeutic (starting days or weeks after injury). This compound is typically administered via intraperitoneal or subcutaneous injections on a defined schedule (e.g., daily or weekly).[9]

-

Outcome Measures:

-

Mechanical Allodynia: The paw withdrawal threshold in response to mechanical stimulation is measured using von Frey filaments. A lower threshold indicates increased sensitivity.[18]

-

Cold Allodynia: The withdrawal response to a non-noxious cold stimulus (e.g., a drop of acetone) is timed or scored.[18]

-

Spinal Cord Analysis: The lumbar spinal cord is harvested to assess the neuroinflammatory response (microglial and astrocyte activation) via IHC or gene expression analysis, as described for the EAE model.[9]

-

Quantification of Microglia Activation

-

Objective: To quantitatively assess the morphological changes in microglia that correlate with their activation state.[21][22]

-

Methodology:

-

Tissue Preparation: Brain or spinal cord tissue is fixed, sectioned, and stained using IHC for a microglia-specific marker, typically Ionized calcium-binding adapter molecule 1 (Iba-1).[23] Fluorescently labeled microglia in transgenic animals (e.g., CX3CR1-EGFP mice) can also be used.[22][24]

-

Image Acquisition: High-resolution images of stained sections are captured using confocal or two-photon microscopy.

-

Automated Image Analysis: Specialized software is used to segment individual microglia from the images.[21][25] Morphological parameters are then calculated for each cell, including:

-

Data Interpretation: These quantitative morphological parameters are compared between treatment groups (this compound vs. placebo) to determine the effect of the compound on microglia activation.[22]

-

Conclusion

This compound represents a targeted therapeutic approach designed to harness the tissue-protective properties of EPO while avoiding its hematopoietic side effects.[5] Its selective activation of the Innate Repair Receptor triggers anti-inflammatory and pro-survival signaling pathways, effectively reprogramming a pro-inflammatory environment to one of tissue repair.[8][9] Preclinical and clinical data strongly support the role of this compound in modulating neuroinflammation, reducing neuropathic pain, and promoting nerve fiber regeneration.[3][9] Further long-term clinical trials are necessary to fully establish its potential as a disease-modifying therapy for a range of neuroinflammatory and neuropathic disorders.[10]

References

- 1. peptidesciences.com [peptidesciences.com]

- 2. chrisduffin.com [chrisduffin.com]

- 3. ARA 290, a Nonerythropoietic Peptide Engineered from Erythropoietin, Improves Metabolic Control and Neuropathic Symptoms in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thepeptidereport.com [thepeptidereport.com]

- 5. swolverine.com [swolverine.com]

- 6. ARA 290 Peptide for Neuropathy and Neurodegeneration: What You Need To Know - Mind Body Neurology® [mindbodyneurology.com]

- 7. ARA-290 Peptide | Inflammation & Nerve Support [paragonsportsmedicine.com]

- 8. ARA-290 Peptide: Emerging Research Domains and Possible Implications [24newshd.tv]

- 9. Targeting the innate repair receptor to treat neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the innate repair receptor to treat neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The receptor that tames the innate immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Therapeutic effects of nonerythropoietic erythropoietin analog this compound in experimental autoimmune encephalomyelitis rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 15. This compound in a rat model of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. peptidesciences.com [peptidesciences.com]

- 17. researchgate.net [researchgate.net]

- 18. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 19. scielo.br [scielo.br]

- 20. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 21. An automated method to quantify microglia morphology and application to monitor activation state longitudinally in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. An Automated Method to Quantify Microglia Morphology and Application to Monitor Activation State Longitudinally In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. An Automated Method to Quantify Microglia Morphology and Application to Monitor Activation State Longitudinally In Vivo | PLOS One [journals.plos.org]

- 25. researchgate.net [researchgate.net]

Unveiling the Tissue-Protective Potential of ARA290: A Technical Guide

An In-depth Exploration of the Mechanism and Therapeutic Promise of a Novel Innate Repair Receptor Agonist

Introduction

ARA290, a synthetic 11-amino acid peptide derived from the structure of erythropoietin (EPO), has emerged as a promising therapeutic candidate for a range of conditions characterized by tissue injury and inflammation. Unlike its parent molecule, this compound is engineered to be non-erythropoietic, thereby avoiding the risks associated with increased red blood cell production.[1] Its tissue-protective effects are mediated through the selective activation of the innate repair receptor (IRR), a heterodimer of the EPO receptor and the β-common receptor (CD131).[2][3] This technical guide provides a comprehensive overview of the core scientific data, experimental methodologies, and signaling pathways associated with the tissue-protective effects of this compound, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the Innate Repair Receptor

The therapeutic action of this compound is centered on its specific interaction with the IRR, which is typically expressed in tissues under stress from injury or inflammation.[2][4] This targeted activation initiates a cascade of intracellular signaling events that collectively promote tissue protection and repair. The key mechanistic pillars of this compound's action include potent anti-inflammatory effects, cytoprotection, and the promotion of tissue regeneration, particularly in the context of nerve injury.[1][2]

Upon binding to the IRR, this compound modulates several key signaling pathways:

-

Anti-Inflammatory Signaling: this compound activation of the IRR leads to the downregulation of pro-inflammatory signaling pathways. This includes the suppression of nuclear factor-kappa B (NF-κB) activation, a pivotal regulator of the inflammatory response.[5] Consequently, the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) is reduced.[3]

-

Cytoprotective Pathways: The peptide stimulates cell survival pathways, including the PI3K/Akt and JAK-STAT signaling cascades.[4][6] Activation of these pathways helps to prevent apoptosis (programmed cell death) in various cell types, including neural and endothelial cells.[3]

-

Tissue Regeneration: this compound has demonstrated the ability to promote the regeneration of small nerve fibers, a critical aspect of its therapeutic potential in neuropathic conditions.[2][4]

Signaling Pathways of this compound

The intricate network of signaling pathways activated by this compound is central to its tissue-protective effects. The following diagram illustrates the key molecular interactions following the binding of this compound to the Innate Repair Receptor.

References

- 1. ARA 290 relieves pathophysiological pain by targeting TRPV1 channel: Integration between immune system and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 3. ildcare.nl [ildcare.nl]

- 4. ARA 290 Peptide for Neuropathy and Neurodegeneration: What You Need To Know - Mind Body Neurology® [mindbodyneurology.com]

- 5. ARA 290 Improves Symptoms in Patients with Sarcoidosis-Associated Small Nerve Fiber Loss and Increases Corneal Nerve Fiber Density - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biotech Compounds [biotechcompounds.com]

ARA290 Peptide's Impact on Small Fiber Neuropathy: A Technical Guide

1.0 Executive Summary

Small Fiber Neuropathy (SFN) is a debilitating condition characterized by damage to small somatic and autonomic nerve fibers, leading to chronic pain and autonomic dysfunction.[1] Current therapeutic options are often limited to symptomatic relief and have minimal impact on the underlying pathology.[2] ARA290, also known as Cibinetide, is an investigational 11-amino acid peptide engineered from the structure of erythropoietin (EPO).[3][4] It selectively activates the Innate Repair Receptor (IRR) to exert potent anti-inflammatory, tissue-protective, and neuro-regenerative effects without the hematopoietic side effects associated with EPO.[3][5][6] Clinical trials in patients with SFN secondary to sarcoidosis and type 2 diabetes have demonstrated that this compound is well-tolerated and significantly improves neuropathic symptoms.[7][8] Furthermore, objective measures have shown an increase in small nerve fiber density, suggesting this compound may be a disease-modifying agent.[9][10] This document provides a comprehensive overview of the mechanism, clinical efficacy, and experimental methodologies related to this compound's application in SFN.

2.0 Introduction to Small Fiber Neuropathy (SFN)

SFN involves the damage and loss of small, unmyelinated C-fibers and thinly myelinated Aδ-fibers.[7][11] These fibers are responsible for thermal sensation, nociception, and autonomic functions.[11] Consequently, patients often experience burning pain, tingling, allodynia, and symptoms of autonomic dysregulation such as gastrointestinal issues or orthostatic dizziness.[1][12] The etiology of SFN is diverse, with common causes including diabetes mellitus and inflammatory conditions like sarcoidosis.[2][7] Diagnosis can be challenging and often relies on a combination of clinical symptoms and specialized tests, including skin biopsy to assess intraepidermal nerve fiber density (IENFD) and Quantitative Sensory Testing (QST).[13][14]

3.0 this compound: A Selective Innate Repair Receptor Agonist

3.1 Molecular Profile this compound is a synthetic peptide with an 11-amino acid sequence derived from the tissue-protective domain of EPO.[3] It was specifically designed to retain the cytoprotective properties of EPO while eliminating its erythropoietic (red blood cell-stimulating) activity, thereby avoiding risks such as hypertension and thrombosis.[3][5]

3.2 Mechanism of Action this compound's therapeutic effects are mediated through its selective binding to and activation of the Innate Repair Receptor (IRR).[6][15] The IRR is a heterodimeric receptor complex formed by the EPO receptor (EPOR) and the β-common receptor (CD131).[5][15] This receptor is typically upregulated in tissues under stress or injury.[5][16]

Upon binding to the IRR, this compound initiates a cascade of intracellular signaling pathways, including JAK/STAT and PI3K/Akt.[17] This activation leads to several key downstream effects:

-

Anti-inflammatory Signaling : It promotes the downregulation of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α).[2][5]

-

Tissue Protection : It stimulates cellular survival pathways, reduces oxidative stress, and protects tissues from damage.[5]

-

Nerve Repair : It supports the regeneration and regrowth of small nerve fibers, an effect observed in both preclinical and clinical studies.[5][7]

This selective mechanism allows this compound to reprogram an environment of inflammation and tissue damage into one of healing and repair.[10][15]

4.0 Clinical Efficacy of this compound in SFN

This compound has been evaluated in Phase II clinical trials for its safety and efficacy in treating SFN associated with both sarcoidosis and type 2 diabetes.[18]

4.1 Data Presentation: Summary of Clinical Trial Results

The following tables summarize the key quantitative outcomes from two notable Phase II studies.

Table 1: Efficacy of this compound in Sarcoidosis-Associated SFN (Data from a randomized, double-blind, placebo-controlled pilot study. Treatment: 2 mg this compound or placebo administered intravenously 3x/week for 4 weeks)[8][19]

| Outcome Measure | This compound Group (n=12) | Placebo Group (n=10) | p-value | Citation |

| Change in SFNSL Score at Week 4 | Δ -11.5 ± 3.04 (SEM) | Δ -2.9 ± 3.34 (SEM) | < 0.05 | [2][8][19] |

| Change in SF-36 Pain Dimension | Δ -23.4 ± 5.5 (SEM) | Not Reported | < 0.05 (vs. baseline) | [8][19] |

| Change in SF-36 Physical Functioning | Δ -14.6 ± 3.9 (SEM) | Not Reported | < 0.05 (vs. baseline) | [8][19] |

| Change in BPI Score | Significant Improvement | Significant Improvement | No significant difference between groups | [2][8] |

SFNSL: Small Fiber Neuropathy Screening List; SF-36: Short Form-36 Health Survey; BPI: Brief Pain Inventory; SEM: Standard Error of the Mean.

Table 2: Efficacy of this compound in Type 2 Diabetes-Associated SFN (Data from a Phase 2 study. Treatment: 4 mg this compound or placebo self-administered subcutaneously daily for 28 days)[7][20]

| Outcome Measure | This compound Group | Placebo Group | Finding | Citation |

| Neuropathic Symptoms (PainDetect) | Significant Improvement | No significant change | Statistically significant improvement in this compound group | [7][20] |

| Corneal Nerve Fiber Density (CNFD) | Significant Increase* | No change | This compound stimulates nerve fiber regrowth in subjects with reduced baseline CNFD | [7][20] |

| Hemoglobin A1c (HbA1c) | Improvement | No significant change | This compound associated with improved glycemic control | [7][20] |

| Lipid Profiles | Improvement | No significant change | This compound associated with improved lipid profiles | [7][20] |

*In the subgroup of subjects with a mean CNFD >1 standard deviation below normal.

5.0 Experimental Protocols and Methodologies

The clinical evaluation of this compound for SFN utilizes a combination of patient-reported outcomes and objective physiological measurements.

5.1 Key Assessment Techniques

-

5.1.1 Corneal Confocal Microscopy (CCM)

-

Purpose: A non-invasive imaging technique to quantify the density and morphology of the sub-basal nerve plexus in the cornea. It serves as a surrogate marker for systemic small nerve fiber damage and regeneration.[9][21]

-

Protocol:

-

The patient's head is positioned in a chin and forehead rest.

-

A topical anesthetic is applied to the eye.

-

A sterile, single-use cap is placed on the microscope objective, and a drop of sterile gel is applied.

-

The objective is gently brought into contact with the patient's cornea.

-

Images of the sub-basal nerve plexus are captured from the central cornea.

-

Specialized software is used to analyze images and quantify metrics like corneal nerve fiber density (CNFD), length (CNFL), and branch density (CNBD).[22]

-

-

-

5.1.2 Skin Biopsy for Intraepidermal Nerve Fiber Density (IENFD)

-

Purpose: Considered a gold standard for the anatomical diagnosis of SFN, this technique quantifies the number of small nerve fibers crossing the basement membrane into the epidermis.[13][14]

-

Protocol:

-

A 3-mm punch biopsy is typically taken from a standardized site, such as the distal leg (10 cm above the lateral malleolus).[14]

-

The site is anesthetized with a local anesthetic.

-

The tissue sample is collected and immediately fixed in a suitable fixative (e.g., 2% paraformaldehyde-lysine-periodate).

-

The tissue is sectioned using a cryostat or microtome.

-

Sections are stained using immunohistochemistry for the pan-axonal marker Protein Gene Product 9.5 (PGP9.5).[14]

-

Fibers crossing the dermal-epidermal junction are counted under a microscope, and the linear density (fibers/mm) is calculated.[14]

-

-

-

5.1.3 Quantitative Sensory Testing (QST)

-

Purpose: A psychophysical method to assess the function of both large and small sensory nerve fibers by determining the detection thresholds for various stimuli.[13][23]

-

Protocol (for small fibers):

-

A thermode is placed on the skin at a standardized location (e.g., dorsum of the foot).

-

Warm Detection Threshold (WDT): The baseline temperature (e.g., 32°C) is slowly increased (e.g., 1°C/s), and the patient indicates the moment they first perceive warmth. This assesses C-fiber function.[24]

-

Cold Detection Threshold (CDT): The baseline temperature is slowly decreased, and the patient indicates the moment they first perceive cold. This assesses Aδ-fiber function.

-

Heat and Cold Pain Thresholds: The temperature is further increased or decreased until the sensation becomes painful to assess nociceptive fiber function.

-

Multiple trials are performed, and the average threshold is calculated.[24]

-

-

-

5.1.4 Patient-Reported Outcome Measures (PROs)

-

Purpose: Standardized questionnaires are used to quantify the patient's subjective experience of symptoms and their impact on quality of life.

-

Examples:

-

Small Fiber Neuropathy Screening List (SFNSL): Assesses symptoms related to SFN.[2][8]

-

Brief Pain Inventory (BPI): Measures the intensity of pain and its interference with daily functioning.[8]

-

PainDetect: A screening tool to identify neuropathic components of pain.[7][20]

-

SF-36 / RAND-36: A general health survey to assess quality of life across multiple domains.[4][8]

-

-

6.0 Safety and Tolerability Profile

Across multiple Phase I and Phase II clinical trials, this compound has demonstrated a favorable safety profile.[2][8]

-

It is generally well-tolerated, with the most common adverse effects being mild and transient, such as headaches or injection site reactions.[5]

-

Crucially, no clinically significant changes in hematological parameters (e.g., red blood cell count, hematocrit) have been observed, confirming its non-erythropoietic nature.[3][5]

-

No serious drug-related adverse events have been reported in the SFN clinical trials.[7][8]

This compound represents a promising therapeutic agent for small fiber neuropathy, moving beyond mere symptom management to potentially modify the underlying disease course. Its unique mechanism of action, targeting the Innate Repair Receptor, allows it to simultaneously reduce inflammation and promote nerve regeneration.[10][15] Clinical data from studies in sarcoidosis and type 2 diabetes consistently show that this compound reduces neuropathic symptoms and, importantly, can increase the density of small nerve fibers.[7][9][18] The compound's excellent safety profile further enhances its therapeutic potential.[18]

Future research, including larger, longer-duration Phase III trials, is necessary to confirm these findings and fully establish this compound's role as a disease-modifying therapy for SFN of various etiologies.[10][25] Further investigation into optimal dosing, long-term efficacy, and its impact on a broader range of autonomic functions will be critical in bringing this innovative peptide to patients in need.

References

- 1. youtube.com [youtube.com]

- 2. ildcare.nl [ildcare.nl]

- 3. ARA-290 Peptide | Inflammation & Nerve Support [paragonsportsmedicine.com]

- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 5. swolverine.com [swolverine.com]

- 6. regentherapy.com [regentherapy.com]

- 7. ARA 290, a Nonerythropoietic Peptide Engineered from Erythropoietin, Improves Metabolic Control and Neuropathic Symptoms in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety and Efficacy of ARA 290 in Sarcoidosis Patients with Symptoms of Small Fiber Neuropathy: A Randomized, Double-Blind Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ARA 290 Improves Symptoms in Patients with Sarcoidosis-Associated Small Nerve Fiber Loss and Increases Corneal Nerve Fiber Density - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the innate repair receptor to treat neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Systematic Review of the Diagnostic Methods of Small Fiber Neuropathies in Rehabilitation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. stemedix.com [stemedix.com]

- 13. Frontiers | Which Method for Diagnosing Small Fiber Neuropathy? [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. stemedix.com [stemedix.com]

- 16. Exploring the potential of ARA-290 peptide – DailyNews [dailynews.co.zw]

- 17. The Cardiovascular System and ARA-290 Peptide [cioinsiderindia.com]

- 18. ARA 290 for treatment of small fiber neuropathy in sarcoidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. ARA 290 Peptide for Neuropathy and Neurodegeneration: What You Need To Know - Mind Body Neurology® [mindbodyneurology.com]

- 22. iovs.arvojournals.org [iovs.arvojournals.org]

- 23. academic.oup.com [academic.oup.com]

- 24. neurology.org [neurology.org]

- 25. firstwordpharma.com [firstwordpharma.com]

ARA290 Peptide: A Technical Guide to its Discovery, Mechanism, and Therapeutic Development

Introduction

ARA290, also known as Cibinetide, is a synthetic 11-amino acid peptide that represents a significant advancement in the field of regenerative medicine.[1][2] Derived from the Helix B surface peptide of erythropoietin (EPO), this compound was meticulously engineered to isolate the tissue-protective and anti-inflammatory properties of EPO while completely abrogating its erythropoietic (red blood cell stimulating) activity.[1][2] This selective action allows this compound to be investigated for a range of therapeutic applications, particularly in neuropathic pain and inflammatory conditions, without the associated risks of increased hematocrit, such as thrombosis and hypertension.[1][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Development

The development of this compound stemmed from the observation that EPO possesses significant non-hematopoietic, tissue-protective effects.[1][4][5] Researchers sought to harness these benefits while eliminating the hematopoietic side effects that limit the therapeutic use of EPO in non-anemic patients.[1] Scientists at Araim Pharmaceuticals, including Drs. Maureen Brines and Anthony Cerami, identified the critical 11-amino acid sequence on the Helix B surface of EPO responsible for its cytoprotective signaling.[1] This led to the synthesis of this compound, a peptide that selectively binds to the Innate Repair Receptor (IRR).[1]

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C59H95N17O22 |

| Molecular Weight | 1,382 Da[6] |

| Amino Acid Sequence | 11 amino acids derived from the tissue-protective domain of erythropoietin[6] |

| Bioavailability | >85% via subcutaneous injection[6] |

| Half-life | Approximately 6-8 hours following subcutaneous administration[6] |

| Metabolism | Primarily in the liver with renal elimination[6] |

Mechanism of Action: The Innate Repair Receptor (IRR)

The primary mechanism of action of this compound is the selective activation of the Innate Repair Receptor (IRR).[1][3][6] The IRR is a heterodimeric receptor complex formed by the classical EPO receptor (EPOR) and the β-common receptor (CD131).[1][3] This receptor is typically upregulated in tissues under stress or injury.[3] Upon binding to the IRR, this compound initiates a cascade of intracellular signaling pathways that promote tissue protection, reduce inflammation, and facilitate repair, without stimulating the classic EPO receptor pathway responsible for red blood cell production.[3]

The key downstream effects of IRR activation by this compound include:

-

Suppression of Pro-inflammatory Cytokines: this compound has been shown to reduce the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1][6]

-

Inhibition of NF-κB Activation: It modulates inflammatory cascades by reducing the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[6]

-

Promotion of Cellular Survival: Activation of the IRR stimulates anti-apoptotic signaling pathways, helping to prevent cell death in damaged tissues.[1]

-

Nerve Regeneration: Studies have demonstrated that this compound supports the regeneration of small nerve fibers, a key factor in its potential efficacy for neuropathies.[1][3]

References

- 1. chrisduffin.com [chrisduffin.com]

- 2. academicchemlab.com [academicchemlab.com]

- 3. swolverine.com [swolverine.com]

- 4. Frontiers | Non-hematopoietic roles of erythropoietin in inflammation and metabolic disorders [frontiersin.org]

- 5. ovid.com [ovid.com]

- 6. ARA-290 Peptide | Inflammation & Nerve Support [paragonsportsmedicine.com]

ARA290: A Targeted Approach to Modulating Pro-inflammatory Cytokine Production

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ARA290, also known as Cibinetide, is a synthetic 11-amino acid peptide engineered from the helix-B region of the human erythropoietin (EPO) molecule.[1][2] Unlike its parent molecule, this compound is non-erythropoietic, meaning it does not stimulate the production of red blood cells.[3][4] This crucial feature allows it to be investigated for its tissue-protective and anti-inflammatory properties without the associated risks of increased hematocrit, such as thrombosis and hypertension.[3][5] The primary mechanism of this compound involves the selective activation of the Innate Repair Receptor (IRR), a receptor complex that is upregulated in response to injury, inflammation, or metabolic stress.[1][2][5] This guide provides a detailed examination of this compound's mechanism of action, its specific effects on the production of pro-inflammatory cytokines, and the experimental methodologies used to evaluate these effects.

Core Mechanism of Action: The Innate Repair Receptor (IRR)

This compound exerts its anti-inflammatory effects by binding to and activating the Innate Repair Receptor (IRR).[3][4] The IRR is a heterodimeric receptor complex composed of the erythropoietin receptor (EPOR) and the β-common receptor (βCR, also known as CD131).[2] Upon tissue injury or stress, the expression of this receptor complex is increased, allowing for a targeted response.[5]

Activation of the IRR by this compound initiates a cascade of intracellular signaling events that collectively shift the cellular environment from a pro-inflammatory, tissue-damaging state to one of healing and repair.[2][6] A key component of this signaling is the downregulation of inflammatory pathways, notably the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[4] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[4] By suppressing NF-κB activation, this compound effectively reduces the transcription and subsequent production of these key inflammatory mediators.[4]

Quantitative Effects on Pro-inflammatory Cytokine Production

The effect of this compound on pro-inflammatory cytokine production is context-dependent and varies across different experimental models. While many studies demonstrate a potent anti-inflammatory effect characterized by the suppression of key cytokines, some models show limited or no effect on specific cytokine mRNAs, suggesting that this compound may act through multiple, sometimes central, mechanisms.[2][7] The following table summarizes quantitative findings from various studies.

| Cytokine | Experimental Model | This compound Dose/Concentration | Observed Effect | Reference |

| TNF-α | Cisplatin-induced nephrotoxicity (in vivo, rat model) | 10, 30, 100 μg/kg | Significant decrease in gene and protein levels in kidney tissue. | [8] |

| Systemic Lupus Erythematosus (in vivo, mouse model) | Not Specified | Reduced TNF-α levels. | [6] | |

| Chronic Unpredictable Mild Stress (in vivo, mouse model) | 30 μg/kg/day, s.c. | No significant effect on TNF-α mRNA levels in the prefrontal cortex. | [7] | |

| Inflammatory Neuritis (in vivo, rat model) | Not Specified | Did not reduce TNF-α mRNA production in the affected nerve. | [2] | |

| IL-1β | Cisplatin-induced nephrotoxicity (in vivo, rat model) | 10, 30, 100 μg/kg | Significant decrease in gene and protein levels in kidney tissue. | [8] |

| IL-6 | Cisplatin-induced nephrotoxicity (in vivo, rat model) | 10, 30, 100 μg/kg | Significant decrease in gene and protein levels in kidney tissue. | [8] |

| Chronic Unpredictable Mild Stress (in vivo, mouse model) | 30 μg/kg/day, s.c. | No significant difference in IL-6 mRNA levels in the prefrontal cortex. | [7] | |

| Renal Ischemia/Reperfusion Injury (in vivo, mouse model) | 10 μg/kg, i.v. | Tended to reduce the early increase of IL-6 mRNA expression. | [6] |

Experimental Protocols

Standardized protocols are essential for accurately assessing the immunomodulatory effects of this compound. Below are detailed methodologies for common in vitro and in vivo experimental setups.

Protocol 1: In Vitro Cytokine Production Measurement in Macrophages

This protocol details the measurement of cytokine secretion from cultured macrophages following inflammatory stimulation and treatment with this compound.

-

Cell Culture:

-

Culture a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.

-

Plate cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

-

Stimulation and Treatment:

-

Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 ng/mL) or vehicle control for 2 hours.

-

Induce an inflammatory response by adding Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to all wells except the negative control.

-

Incubate the cells for a predetermined time period (e.g., 6 hours for mRNA analysis or 24 hours for protein analysis).

-

-

Sample Collection and Analysis:

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well for cytokine protein analysis. Centrifuge to remove any cellular debris and store at -80°C.

-

Cell Lysis: Wash the remaining cells with PBS and lyse them using an appropriate buffer for subsequent RNA or protein extraction.

-

Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the collected supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit or a multiplex immunoassay (e.g., Luminex, Meso Scale Discovery) according to the manufacturer's instructions.[9][10]

-

Gene Expression Analysis (Optional): Extract total RNA from the cell lysates and perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of Tnf, Il6, and Il1b mRNA, normalized to a housekeeping gene.

-

Protocol 2: In Vivo Assessment in a Cisplatin-Induced Nephrotoxicity Model

This protocol outlines the evaluation of this compound's effect on renal inflammation in an animal model.

-

Animal Model and Treatment:

-

Use male Wistar rats (200-250g). Acclimatize the animals for at least one week.

-

Divide animals into groups: Control, Cisplatin-only, and Cisplatin (B142131) + this compound (multiple doses, e.g., 10, 30, 100 μg/kg).

-

Administer this compound or vehicle (saline) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection daily for a set period (e.g., 5 days).

-

On a specific day (e.g., day 3), induce acute kidney injury by a single i.p. injection of cisplatin (e.g., 7 mg/kg). Continue this compound/vehicle treatment.

-

-

Sample Collection:

-

At the end of the experimental period (e.g., 72 hours post-cisplatin), euthanize the animals.

-

Collect blood via cardiac puncture to obtain serum for systemic cytokine analysis.

-

Perfuse the kidneys with cold saline and harvest them. One kidney can be flash-frozen in liquid nitrogen for molecular analysis, and the other can be fixed in 10% neutral buffered formalin for histology.

-

-

Analysis:

-

Tissue Homogenization: Homogenize the frozen kidney tissue in a suitable lysis buffer containing protease inhibitors. Centrifuge the homogenate and collect the supernatant.

-

Cytokine Measurement: Determine the levels of TNF-α, IL-1β, and IL-6 in the kidney tissue homogenates and serum samples using species-specific ELISA kits.[8]

-

Gene Expression: Extract RNA from a portion of the frozen kidney tissue and perform qRT-PCR to quantify the mRNA levels of pro-inflammatory cytokines.

-

Histology: Process the formalin-fixed kidney tissue, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess inflammation and tissue damage.

-

Logical Framework of this compound's Anti-inflammatory Action

The therapeutic potential of this compound in inflammatory conditions stems from a direct and logical sequence of events. The molecule acts as a specific agonist at the IRR, which serves as the initiator of a signaling cascade that ultimately suppresses the cellular machinery responsible for producing key inflammatory mediators. This targeted action reprograms the local environment from one of damage to one of repair.[2]

Conclusion

This compound represents a targeted therapeutic strategy that leverages the body's own innate repair mechanisms to combat inflammation and promote tissue healing. Its primary action, mediated through the selective activation of the Innate Repair Receptor, leads to the suppression of key pro-inflammatory signaling pathways and a subsequent reduction in the production of cytokines like TNF-α, IL-1β, and IL-6.[4][8] While its efficacy can be model-dependent, the existing body of evidence strongly supports its role as a potent modulator of the inflammatory response.[2][7] The detailed protocols and data presented in this guide offer a framework for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound in a variety of inflammatory and neuropathic disorders.

References

- 1. ARA 290, a Nonerythropoietic Peptide Engineered from Erythropoietin, Improves Metabolic Control and Neuropathic Symptoms in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the innate repair receptor to treat neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. swolverine.com [swolverine.com]

- 4. ARA-290 Peptide | Inflammation & Nerve Support [paragonsportsmedicine.com]

- 5. ARA 290, a peptide derived from the tertiary structure of erythropoietin, produces long-term relief of neuropathic pain coupled with suppression of the spinal microglia response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptidesciences.com [peptidesciences.com]

- 7. Frontiers | Nonerythropoietic Erythropoietin Mimetic Peptide this compound Ameliorates Chronic Stress-Induced Depression-Like Behavior and Inflammation in Mice [frontiersin.org]

- 8. Mechanistic Approach for Protective Effect of this compound, a Specific Ligand for the Erythropoietin/CD131 Heteroreceptor, against Cisplatin-Induced Nephrotoxicity, the Involvement of Apoptosis and Inflammation Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. criver.com [criver.com]

In-Depth Technical Guide: Cellular Pathways Activated by ARA290 Binding

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ARA290, a synthetic 11-amino acid peptide derived from the structure of erythropoietin (EPO), is a selective agonist for the Innate Repair Receptor (IRR). Unlike EPO, this compound does not stimulate erythropoiesis, thereby avoiding the associated adverse cardiovascular effects.[1][2][3] Its mechanism of action is centered on the activation of tissue-protective and anti-inflammatory cellular pathways. Upon binding to the IRR, a heterodimer of the EPO receptor (EPOR) and the β-common receptor (βcR or CD131), this compound initiates a signaling cascade that promotes cell survival, reduces inflammation, and facilitates tissue repair.[1][3][4] This technical guide provides a comprehensive overview of the cellular pathways activated by this compound, supported by available quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascades.

This compound Binding and Receptor Activation

This compound selectively binds to the Innate Repair Receptor (IRR), which is typically upregulated in tissues under stress, injury, or inflammation.[3][5] This receptor is a heterodimeric complex composed of the erythropoietin receptor (EPOR) and the β-common receptor (βcR), also known as CD131.[1][4] This selective binding is crucial as it dissociates the tissue-protective effects of EPO from its hematopoietic actions.[1][2][3]

Quantitative Binding Data

While described as a high-affinity interaction, specific dissociation constant (Kd) values for this compound binding to the human IRR are not consistently reported in publicly available literature. The effective concentrations observed in in-vitro and in-vivo studies provide an indirect measure of its potency.

| Parameter | Value | Species/System | Reference |

| In Vivo Effective Dose (Allodynia Reduction) | 3 - 60 µg/kg | Rat | [4][6][7] |

| In Vitro Effective Concentration (Cytoprotection) | 50 - 400 nM | Human Cell Lines (HEK-293, ACHN) | [8][9] |

| Clinical Dose (Neuropathy) | 2 - 4 mg/day (subcutaneous) | Human | [3][10] |

Core Signaling Pathways Activated by this compound

Upon binding to the IRR, this compound triggers the activation of several downstream signaling pathways that collectively contribute to its anti-inflammatory, anti-apoptotic, and tissue-reparative effects. The primary pathways implicated are the JAK2/STAT3 pathway and the PI3K/Akt pathway, alongside the inhibition of the pro-inflammatory NF-κB pathway.

JAK2/STAT3 Pathway

Activation of the IRR by this compound leads to the phosphorylation and activation of Janus Kinase 2 (JAK2).[11] Activated JAK2, in turn, phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 (pSTAT3) dimerizes and translocates to the nucleus, where it modulates the transcription of genes involved in cell survival and inflammation.

PI3K/Akt Pathway

The binding of this compound to the IRR also initiates the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. This pathway is a central regulator of cell survival, proliferation, and metabolism. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, where it is phosphorylated and activated. Activated Akt then phosphorylates a variety of downstream targets to inhibit apoptosis and promote cell survival.

References

- 1. origene.com [origene.com]

- 2. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. swolverine.com [swolverine.com]

- 4. bowdish.ca [bowdish.ca]

- 5. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 6. ARA 290, a peptide derived from the tertiary structure of erythropoietin, produces long-term relief of neuropathic pain coupled with suppression of the spinal microglia response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the innate repair receptor to treat neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. criver.com [criver.com]

- 11. researchgate.net [researchgate.net]

ARA290 in Autoimmune Disease Models: A Technical Guide to Preclinical and Clinical Research

1.0 Executive Summary

ARA290, also known as Cibinetide, is a synthetic 11-amino acid peptide engineered from the helix-B surface of erythropoietin (EPO).[1][2] It was designed to selectively activate the Innate Repair Receptor (IRR) to harness the tissue-protective and anti-inflammatory properties of EPO without stimulating erythropoiesis, thereby avoiding the hematologic risks associated with its parent molecule.[2][3] The IRR is a heterodimer of the EPO receptor and the β-common receptor (CD131), which is upregulated in tissues under inflammatory, ischemic, or metabolic stress.[2][4][5] By targeting the IRR, this compound modulates immune responses, promotes tissue repair, and reduces apoptosis, making it a compelling therapeutic candidate for autoimmune diseases.[2][6][7] Its mechanism offers a targeted approach that calms overactive immune responses without causing broad immunosuppression.[3][8] This guide provides an in-depth summary of the preclinical and clinical research on this compound in various autoimmune and inflammatory disease models, focusing on its mechanism of action, quantitative outcomes, and experimental methodologies.

2.0 Mechanism of Action: The Innate Repair Receptor Pathway

This compound's therapeutic effects are mediated through its selective activation of the Innate Repair Receptor (IRR).[1][6] Upon tissue injury or stress, the subunits of the IRR are recruited to the cell surface, where they associate.[4] this compound binding to this receptor complex initiates a cascade of intracellular signals that shift the local environment from a pro-inflammatory, tissue-damaging state to one of anti-inflammation and repair.[4][5]

Key downstream effects include:

-

Modulation of Cytokine Profile: this compound suppresses the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-1β, and Monocyte Chemoattractant Protein-1 (MCP-1).[2][6][7][9] Concurrently, it can promote the expression of anti-inflammatory cytokines like TGF-β and IL-10.[7][9]

-

Immune Cell Regulation: It inhibits the activation of inflammatory macrophages and promotes a shift toward a healing phenotype.[6][8] In the central nervous system, it has been shown to suppress the activation of microglia, which is crucial in mitigating neuroinflammation.[10][11]

-

Promotion of Cell Survival and Repair: The IRR pathway activates cellular survival signals, reduces apoptosis, and protects tissues from oxidative and inflammatory damage.[2][7][12] In models of neuropathy, this translates to the protection and regeneration of nerve fibers.[3][4][13]

3.0 Evidence in Autoimmune and Inflammatory Disease Models

This compound has been evaluated in several preclinical models and clinical trials for conditions with an autoimmune or inflammatory basis.